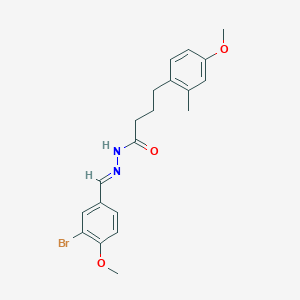![molecular formula C23H26N2O2S B297952 N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B297952.png)
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide, also known as MTDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase neuronal survival, and improve cognitive function. Additionally, N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been shown to increase the expression of neurotrophic factors, such as BDNF, which play a crucial role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. Additionally, it has been shown to be effective in various animal models of neurodegenerative diseases. However, one limitation of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide and its effects on various signaling pathways in the body. Finally, more research is needed to optimize the synthesis method of N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide and improve its solubility in water.
Synthesis Methods
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide can be synthesized using a multi-step process that involves the reaction of 7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine with 1-adamantanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide.
Scientific Research Applications
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and multiple sclerosis.
properties
Product Name |
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C23H26N2O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H26N2O2S/c1-27-17-3-4-18-16(9-17)2-5-19-20(18)24-22(28-19)25-21(26)23-10-13-6-14(11-23)8-15(7-13)12-23/h3-4,9,13-15H,2,5-8,10-12H2,1H3,(H,24,25,26) |
InChI Key |
RRLMEHMSBROOMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)
![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)